molecular formula C7H4BrNO3 B048487 5-Bromo-2-nitrobenzaldehyde CAS No. 20357-20-4

5-Bromo-2-nitrobenzaldehyde

Cat. No. B048487
CAS RN: 20357-20-4
M. Wt: 230.02 g/mol
InChI Key: UFRVBZVJVRHSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786116B2

Procedure details

Sulfuric acid (108 mL) and 3-bromobenzaldehyde (25 g, 0.135 mol) were cooled to 0° C. in a flask. Potassium nitrate (14.3 g, 0.14 mol) was added to the resulting mixture, portion wise over 1 h. The resulting mixture was stirred an additional 2 h at 0° C. For work up, the resulting mixture was poured into 2 L of ice and then filtered to yield a solid. The solid was purified by silica chromatography (330 g, 30% Et2O/heptane) to yield a residue, which was recrystallized from EtOAc/heptane to yield a solid.
Quantity
14.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
108 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[N+:10]([O-])([O-:12])=[O:11].[K+]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:4]([CH:3]=1)[CH:5]=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
108 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred an additional 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by silica chromatography (330 g, 30% Et2O/heptane)
CUSTOM
Type
CUSTOM
Details
to yield a residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc/heptane
CUSTOM
Type
CUSTOM
Details
to yield a solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=C(C=O)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.